G907

Vue d'ensemble

Description

G907 est un antagoniste sélectif et puissant de la protéine de transport ABC (ATP-binding cassette) de petite molécule MsbA. Il présente une activité bactéricide en piégeant MsbA dans le lipopolysaccharide interne. This compound inhibe Escherichia coli MsbA avec une valeur de CI50 de 18 nM .

Méthodes De Préparation

La préparation de G907 implique des voies de synthèse qui comprennent l'utilisation de réactifs spécifiques et de conditions réactionnelles. Le composé est généralement synthétisé en laboratoire, et la méthode de préparation de la liqueur mère implique la dissolution de 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de liqueur mère de 40 mg/mL .

Analyse Des Réactions Chimiques

G907 subit diverses réactions chimiques, notamment l'inhibition allostérique de MsbA. Il inhibe l'activité de MsbA purifié d'Escherichia coli sur une plage de concentration de 0,1 nM à 100 μM . Le composé présente une activité inhibitrice allostérique contre MsbA, et à 100 nM, il inhibe complètement l'activité de transport de la biotine-PE dans les liposomes contenant la protéine MsbA-WT . Le principal produit formé à partir de ces réactions est l'inhibition de l'activité de MsbA, ce qui entraîne des effets bactéricide .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la microbiologie, de la biologie moléculaire et de la chimie médicinale. Il est utilisé comme outil de recherche pour étudier la fonction et l'inhibition de la protéine de transport ABC MsbA. L'activité bactéricide du composé le rend précieux pour étudier les mécanismes de résistance bactérienne et développer de nouveaux agents antibactériens . De plus, this compound est utilisé dans les études de biologie structurale pour comprendre les bases moléculaires du transport lipidique par les transporteurs ABC .

Mécanisme d'action

This compound exerce ses effets en se liant à la poche transmembranaire de l'homodimère MsbA, bloquant la protéine dans un état lié au lipopolysaccharide orienté vers le cytosol . Cette liaison empêche l'activité ATPase de MsbA, conduisant à une inhibition puissante du basculement du lipopolysaccharide . Le mécanisme d'action du composé implique le calage dans une poche transmembranaire conservée architecturalement, ce qui piège MsbA dans une conformation orientée vers l'intérieur .

Applications De Recherche Scientifique

G907 has several scientific research applications, particularly in the fields of microbiology, molecular biology, and medicinal chemistry. It is used as a research tool to study the function and inhibition of the ABC transporter protein MsbA. The compound’s bactericidal activity makes it valuable for investigating the mechanisms of bacterial resistance and developing new antibacterial agents . Additionally, this compound is used in structural biology studies to understand the molecular basis of lipid transport by ABC transporters .

Mécanisme D'action

G907 exerts its effects by binding to the transmembrane pocket of the MsbA homodimer, locking the protein in a cytosol-facing, lipopolysaccharide-bound state . This binding prevents the ATPase activity of MsbA, leading to potent inhibition of lipopolysaccharide flipping . The compound’s mechanism of action involves wedging into an architecturally conserved transmembrane pocket, which traps MsbA in an inward-facing conformation .

Comparaison Avec Des Composés Similaires

G907 est unique dans son inhibition sélective de la protéine de transport ABC MsbA. Des composés similaires comprennent d'autres inhibiteurs de MsbA tels que TBT1 et G247 . TBT1 agit comme un stimulateur de l'ATPase, tandis que G247 bloque à la fois l'hydrolyse de l'ATP et le transport du substrat . La capacité de this compound à piéger MsbA dans une conformation spécifique et son activité bactéricide puissante le distinguent de ces composés similaires .

Activité Biologique

G907 is a quinoline compound recognized for its significant biological activity, particularly as an inhibitor of the ABC transporter MsbA in Gram-negative bacteria. This article explores the compound's mechanism of action, efficacy in various studies, and potential therapeutic applications.

This compound functions primarily by binding to the MsbA transporter, which is crucial for the translocation of lipopolysaccharides (LPS) and phospholipids across the bacterial membrane. The binding stabilizes MsbA in an inward-facing conformation, preventing its transition to the outward-facing state essential for lipid transport. This inhibition is facilitated through two primary mechanisms:

- Direct Binding : this compound occupies a conserved transmembrane pocket within MsbA, effectively blocking its function.

- Allosteric Modulation : The compound also induces structural changes that uncouple the nucleotide-binding domains from their functional activity, further inhibiting lipid transport .

In Vitro Studies

In vitro assays have demonstrated that this compound can completely inhibit active biotin-phosphatidylethanolamine transport in proteoliposomes containing MsbA at a concentration of 100 nM, which is significantly above its reported IC50 value . This confirms its potent inhibitory action on lipid transport processes mediated by MsbA.

Structural Insights

Recent structural studies using cryo-electron microscopy have provided insights into how this compound interacts with MsbA. The high-resolution structure (2.9 Å) revealed that this compound not only binds to the transporter but also alters its conformation to prevent normal function . This structural understanding lays the groundwork for the design of new antibiotics targeting similar transporters.

Antimicrobial Activity

This compound has shown promising results in preclinical models against multidrug-resistant (MDR) Gram-negative bacteria. Its bactericidal activity has been documented in several studies, highlighting its potential as a therapeutic agent against infections caused by pathogens such as Pseudomonas aeruginosa .

Table 1: Summary of Efficacy Studies on this compound

Safety Profile

This compound has been reported to have an excellent safety profile in vivo, with no observed cardiovascular toxicity during testing . This aspect is crucial for its potential clinical application as an antibiotic.

Propriétés

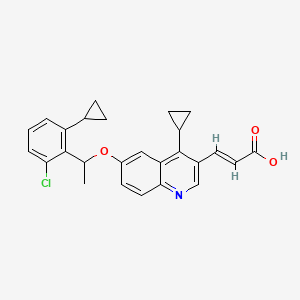

IUPAC Name |

(E)-3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClNO3/c1-15(25-20(16-5-6-16)3-2-4-22(25)27)31-19-10-11-23-21(13-19)26(17-7-8-17)18(14-28-23)9-12-24(29)30/h2-4,9-17H,5-8H2,1H3,(H,29,30)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMQCLNBKVHZGD-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)C2CC2)OC3=CC4=C(C(=CN=C4C=C3)C=CC(=O)O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=CC=C1Cl)C2CC2)OC3=CC4=C(C(=CN=C4C=C3)/C=C/C(=O)O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120210 | |

| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244035-16-1 | |

| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244035-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-[6-[1-(2-chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropyl-3-quinolinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.